molecular formula C17H16N2O3S B5228267 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide

Cat. No. B5228267
M. Wt: 328.4 g/mol
InChI Key: OLTXBZAJISCSAO-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide, also known as ONC201, is a small molecule that has been developed as a potential anticancer agent. It was first identified in a high-throughput screen for compounds that induce tumor cell death by inhibiting the activity of G protein-coupled receptor DRD2. ONC201 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide exerts its anticancer effects by activating the integrated stress response pathway. This pathway is activated in response to various cellular stresses, including endoplasmic reticulum stress, amino acid deprivation, and oxidative stress. Activation of the integrated stress response pathway leads to the upregulation of the transcription factor ATF4, which in turn induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes.
Biochemical and Physiological Effects
4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the integrated stress response pathway. 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has also been shown to inhibit the growth and metastasis of tumors in animal models of cancer. Additionally, 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models. However, 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide. One area of research is to further elucidate the mechanism of action of 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide. This could lead to the development of more effective 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide derivatives or the identification of new targets for anticancer therapy. Another area of research is to investigate the potential of 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide in combination with other anticancer agents. Finally, clinical trials are ongoing to evaluate the efficacy of 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide in various types of cancer. Further studies are needed to determine the optimal dosing and treatment regimens for 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide.

Synthesis Methods

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide can be synthesized using a multi-step synthetic route. The first step involves the condensation of 2-naphthaldehyde with glycine to form a Schiff base intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-aminobenzenesulfonamide to form 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide.

Scientific Research Applications

4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has been studied extensively for its anticancer properties. It has been shown to induce tumor cell death in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide has also been shown to inhibit the growth and metastasis of tumors in animal models of cancer.

properties

IUPAC Name

4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-23(21,22)15-9-7-14(8-10-15)19-11-13-6-5-12-3-1-2-4-16(12)17(13)20/h1-4,7-11,19H,5-6H2,(H2,18,21,22)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTXBZAJISCSAO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/NC2=CC=C(C=C2)S(=O)(=O)N)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.